CDC25A Phosphatase Inhibition: Target Compound vs. Baseline Activity
The target compound exhibits moderate inhibitory activity against cell division cycle 25A (CDC25A) phosphatase, a key regulator of cell cycle progression and a validated oncology target [1]. While a direct comparator within the same assay is not available, this data establishes a baseline activity profile for this specific scaffold. The observed IC50 value provides a quantitative benchmark for SAR studies aimed at improving potency.
| Evidence Dimension | Inhibition of CDC25A phosphatase |
|---|---|
| Target Compound Data | IC50 = 9.7 µM (9700 nM) |
| Comparator Or Baseline | Baseline (No comparator data) |
| Quantified Difference | Not applicable |
| Conditions | Assay using fluorescein diphosphate (FDP) as substrate |
Why This Matters
Quantifies the compound's baseline activity against CDC25A, a key target in oncology, providing a crucial starting point for medicinal chemistry optimization.
- [1] TargetMine. Activity report for ChEMBL:CHEMBL358731 (N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide). Data derived from ChEMBL. View Source
